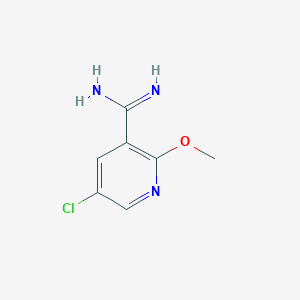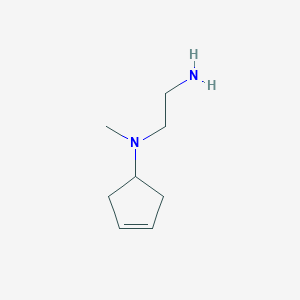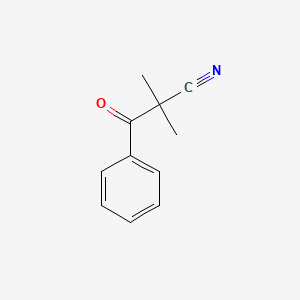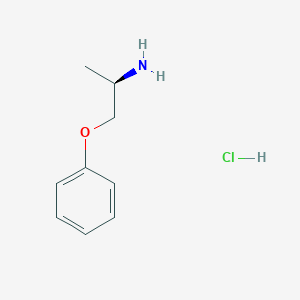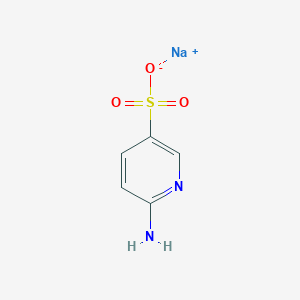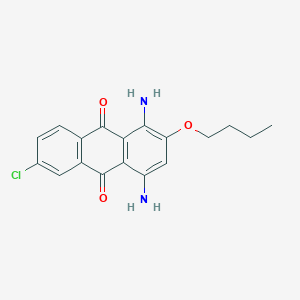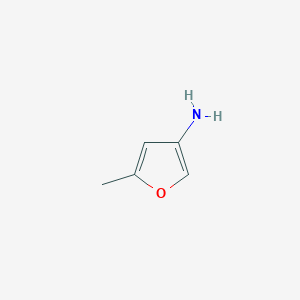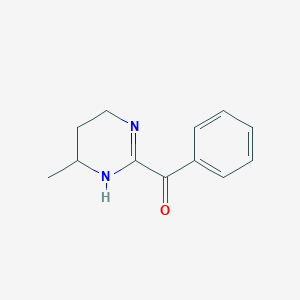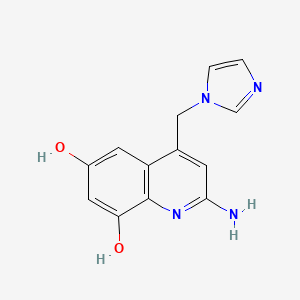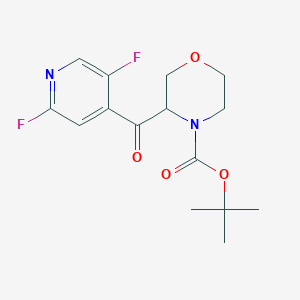
tert-Butyl 3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl group and a difluoroisonicotinoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable acid catalyst.
Introduction of the tert-butyl group: This step involves the alkylation of the morpholine ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the difluoroisonicotinoyl moiety: This is typically done via a nucleophilic substitution reaction where the morpholine ring reacts with 2,5-difluoroisonicotinoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroisonicotinoyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which tert-Butyl3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The difluoroisonicotinoyl moiety is known to interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl3-(2,5-dichloroisonicotinoyl)morpholine-4-carboxylate
- tert-Butyl3-(2,5-dibromoisonicotinoyl)morpholine-4-carboxylate
- tert-Butyl3-(2,5-dimethylisonicotinoyl)morpholine-4-carboxylate
Uniqueness
tert-Butyl3-(2,5-difluoroisonicotinoyl)morpholine-4-carboxylate is unique due to the presence of the difluoroisonicotinoyl moiety, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic interactions and stability.
Properties
Molecular Formula |
C15H18F2N2O4 |
|---|---|
Molecular Weight |
328.31 g/mol |
IUPAC Name |
tert-butyl 3-(2,5-difluoropyridine-4-carbonyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C15H18F2N2O4/c1-15(2,3)23-14(21)19-4-5-22-8-11(19)13(20)9-6-12(17)18-7-10(9)16/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
JYUUXGJZHAHPJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=CC(=NC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


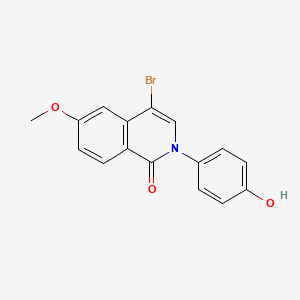
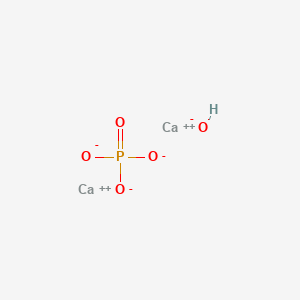
![9,10-Anthracenedione, 1,5-bis[(2-chloro-2-propenyl)oxy]-](/img/structure/B13125379.png)
